molecular formula C24H24FN5O2 B2873776 8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851939-52-1

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2873776
CAS No.: 851939-52-1
M. Wt: 433.487
InChI Key: QHWAJLZAGSQOEF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes structures from isoquinoline and purine. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . Purines are biologically significant and form part of DNA and RNA as adenine and guanine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings from isoquinoline and purine. It would also include a fluorophenyl group and methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoquinolines can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Luminescent Properties and Photophysics

Fluorescence Spectra and Electron Transfer

Studies on naphthalimide derivatives, like those involving piperazine substituents, have explored their luminescent properties and photo-induced electron transfer mechanisms. Such compounds show promise in fluorescence applications, potentially serving as pH probes due to their quantum yields' sensitivity to pH changes. This indicates their utility in biological imaging and as sensors for detecting chemical changes within environments or systems (Gan, Chen, Chang, & Tian, 2003).

Organic Light-Emitting Device (OLED) Applications

Novel naphthalimide derivatives have been synthesized and investigated for their potential in OLED applications. Their red-emissive properties, derived from specific molecular design strategies, highlight the role of such compounds in developing standard-red light-emitting materials for electronic displays and lighting technologies (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

Chemical Sensing and Imaging

Fast Recognition and Imaging of Reducing Agents

A two-photon fluorescent probe based on naphthalimide and sulfoxide units has been developed for the quick and selective detection of 1,4-dithiothreitol (DTT), a common reducing agent. This probe has applications in one- and two-photon imaging, offering a tool for studying biological and chemical processes with minimal invasiveness and high specificity (Sun, Xia, Huang, Gu, & Wang, 2018).

Synthesis and Stability

Synthesis and Photostability of Fluorophores

The creation of new fluorophores combining naphthalimide with stabilizer fragments demonstrates advancements in synthetic chemistry, producing compounds with enhanced photostability. Such molecules are critical in applications requiring long-term stability under light exposure, including materials science and photonic devices (Bojinov & Panova, 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, some isoquinoline derivatives have shown biological activity, including anti-tumor, anti-microbial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and disposal methods should be followed when working with complex organic compounds .

Future Directions

The future directions in the study of this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(14-18-9-5-6-10-19(18)25)20(26-22)15-29-12-11-16-7-3-4-8-17(16)13-29/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWAJLZAGSQOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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